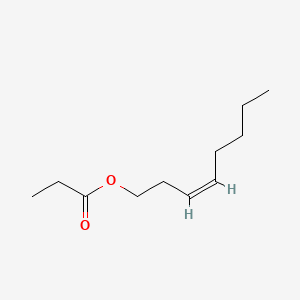

cis-3-Octenyl propionate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94134-03-9 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(Z)-oct-3-enyl] propanoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- |

InChI Key |

NTQOADMSKSBQCI-FPLPWBNLSA-N |

SMILES |

CCCCC=CCCOC(=O)CC |

Isomeric SMILES |

CCCC/C=C\CCOC(=O)CC |

Canonical SMILES |

CCCCC=CCCOC(=O)CC |

density |

0.882-0.889 |

Other CAS No. |

94134-03-9 |

physical_description |

Colourless to pale yellow liquid; Unique pear-like aroma with a honeydew melon nuance |

Pictograms |

Irritant |

solubility |

Insoluble in water; soluble in most organic solvents Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Ecological Functions of Cis 3 Octenyl Propionate

Elucidation of cis-3-Octenyl Propionate (B1217596) in Biological Systems and Natural Products

cis-3-Octenyl propionate is a naturally occurring ester found in a variety of biological systems, contributing to the characteristic aroma and flavor of certain fruits and plants. This compound has been identified as a volatile component in a range of processed fruits and vegetables. ift.org Its presence is particularly noted in fruits such as apples and pears, as well as in various berries and tropical fruits. bedoukian.com The detection of this compound and similar compounds is often achieved through techniques like gas chromatography-mass spectrometry (GC-MS), which are capable of separating and identifying volatile organic compounds from complex mixtures. core.ac.uk

The following table provides a summary of some natural sources where this compound or its close derivatives have been identified.

| Biological Source Category | Specific Examples |

| Fruits | Apple, Pear, Berries, Tropical Varieties bedoukian.com |

| Processed Foods | Processed fruits and vegetables ift.org |

| Green Vegetables | General identification in green vegetables biodeep.cn |

Role as a Volatile Organic Compound (VOC) in Biotic and Abiotic Interactions

As a volatile organic compound (VOC), this compound plays a significant role in mediating interactions between organisms and their environment. nih.gov VOCs are low molecular weight compounds with high vapor pressure, allowing them to be readily released into the atmosphere. mdpi.com In biological systems, these compounds are crucial for communication and signaling. nih.gov

Plants, in particular, release a diverse array of VOCs in response to both biotic stresses, such as herbivory and pathogen attacks, and abiotic factors. nih.govfrontiersin.org These volatile emissions can serve various functions, including attracting pollinators, repelling herbivores, and even signaling to neighboring plants to activate their defense mechanisms. nih.govfrontiersin.org While the specific roles of this compound are still under investigation, its presence as a "green leaf volatile" suggests its involvement in plant defense and communication. Green leaf volatiles are a class of VOCs typically released by plants upon tissue damage.

Semiochemical Functions of this compound

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. uni-bayreuth.de These can be classified based on whether the interaction is between members of the same species (intraspecific) or different species (interspecific).

Intra-specific Chemical Communication in Biological Systems

Within a single species, semiochemicals are often referred to as pheromones. Pheromones can signal alarm, mark trails, or attract mates. hebmu.edu.cn While direct evidence for this compound acting as a primary pheromone is limited, related ester compounds are well-documented as components of insect pheromone blends. For instance, various propionate esters have been identified as sex or aggregation pheromones in different insect species. uni-bayreuth.deresearchgate.net The specificity of these chemical signals is crucial for reproductive isolation and social organization within a species. hebmu.edu.cn The detection of these volatile signals is a key aspect of insect behavior and survival. nih.gov

Inter-specific Chemical Communication and Chemical Ecology (e.g., Plant-Insect Interactions)

In the context of inter-specific communication, this compound and other VOCs are fundamental to the field of chemical ecology, which studies the chemical interactions between organisms. appleacademicpress.com Plant-insect interactions are a classic example, where plant-emitted volatiles can act as kairomones (benefiting the receiver, such as an herbivore locating its food source) or allomones (benefiting the emitter, such as a plant repelling a pest). core.ac.uk

Herbivore-induced plant volatiles (HIPVs) can attract natural enemies of the herbivores, a phenomenon known as "tritrophic interaction." frontiersin.orgfrontiersin.org For example, when a plant is damaged by an insect, it may release a blend of VOCs that attracts parasitic wasps or predators of that insect. frontiersin.org Compounds structurally similar to this compound, such as cis-3-hexenyl acetate (B1210297), are known components of these HIPV blends. core.ac.ukthegoodscentscompany.com The specific composition of the volatile blend can provide detailed information to other organisms in the ecosystem. nih.gov

The following table summarizes the semiochemical functions of compounds related to this compound.

| Type of Communication | Function | Example Compound Class |

| Intra-specific | Pheromones (e.g., aggregation, sex) | Propionate esters in insects uni-bayreuth.deresearchgate.net |

| Inter-specific | Kairomones (e.g., host location by herbivores) | Plant volatiles core.ac.ukfrontiersin.org |

| Inter-specific | Allomones (e.g., plant defense against herbivores) | Plant volatiles core.ac.uk |

| Inter-specific | Synomones (e.g., attracting predators of herbivores) | Herbivore-induced plant volatiles frontiersin.orgfrontiersin.org |

Biosynthesis and Metabolic Pathways of Propionate Derivatives

Endogenous Biosynthetic Routes to cis-3-Octenyl Propionate (B1217596)

The formation of cis-3-octenyl propionate is a multi-step process that begins with the synthesis of its core precursors: propionate (in the form of propionyl-CoA) and cis-3-octenol.

Propionate, a common metabolic intermediate, is produced by microorganisms through several distinct pathways. researchgate.netnih.gov In various biological systems, including the human gut and environmental reservoirs like petroleum fields, three primary routes for propionate synthesis have been identified: the succinate (B1194679) pathway, the lactate (B86563) (or acrylate) pathway, and the 1,2-propanediol pathway. researchgate.netnih.govelsevierpure.com

Succinate Pathway: This is often considered the most dominant pathway for propionate production in many microbial communities. researchgate.netnih.gov It involves the conversion of succinate, a central metabolite in the citric acid cycle. Key enzymatic steps include the action of succinyl-CoA synthetase, methylmalonyl-CoA mutase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA decarboxylase. researchgate.net The gene encoding methylmalonyl-CoA decarboxylase (mmdA) is frequently used as a biomarker to identify microbes capable of propionate formation via this route. nih.gov

Lactate (Acrylate) Pathway: In this pathway, lactate is reduced to propionate. mdpi.com The process involves the conversion of lactate to lactoyl-CoA, which is then dehydrated to acrylyl-CoA by lactoyl-CoA dehydratase. researchgate.net Subsequently, acrylyl-CoA reductase catalyzes the final step to yield propionyl-CoA. researchgate.net This pathway is significant in environments where lactate is readily available as a substrate from the fermentation of sugars. researchgate.netelsevierpure.com

1,2-Propanediol Pathway: Microorganisms can also generate propionate from the breakdown of deoxyhexose sugars (like fucose and rhamnose) through the 1,2-propanediol pathway. mdpi.com The key enzyme in this route is 1,2-propanediol dehydratase, which requires cobalamin (vitamin B12) as a cofactor. frontiersin.org This enzyme converts 1,2-propanediol into propionaldehyde (B47417), which is then oxidized to propionyl-CoA by propionaldehyde dehydrogenase. researchgate.net The gut microbe Eubacterium hallii has been shown to utilize this pathway to produce propionate. frontiersin.org

Table 1: Key Enzymes in Propionate Biosynthetic Pathways

| Pathway | Key Enzyme(s) | Gene(s) | Function |

|---|---|---|---|

| Succinate Pathway | Methylmalonyl-CoA decarboxylase | mmdA | Decarboxylates methylmalonyl-CoA to propionyl-CoA. researchgate.net |

| Methylmalonyl-CoA mutase | mut | Isomerizes succinyl-CoA to methylmalonyl-CoA. researchgate.net | |

| Propionate CoA-transferase | pct | Transfers CoA to propionate. researchgate.net | |

| Lactate Pathway | Lactoyl-CoA dehydratase | lcdA | Dehydrates lactoyl-CoA to acrylyl-CoA. researchgate.net |

| Acrylyl-CoA reductase | acrC | Reduces acrylyl-CoA to propionyl-CoA. researchgate.net | |

| 1,2-Propanediol Pathway | Propanediol dehydratase | pduC/D/E | Converts 1,2-propanediol to propionaldehyde. researchgate.net |

| Propionaldehyde dehydrogenase | pduP | Oxidizes propionaldehyde to propionyl-CoA. researchgate.net |

The final step in the biosynthesis of this compound is the esterification reaction, where an alcohol (cis-3-octenol) is condensed with an acyl-CoA (propionyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs; EC 2.3.1.84). researchgate.netnih.gov

AATs are responsible for the formation of a wide variety of volatile esters in plants, fruits, and microbes. researchgate.netencyclopedia.pubnih.gov These enzymes typically exhibit broad substrate specificity, meaning they can act on various alcohols and acyl-CoAs. nih.govnih.gov The formation of this compound would therefore depend on the presence of an AAT that can efficiently utilize both cis-3-octenol and propionyl-CoA as substrates. While specific AATs for this compound have not been extensively characterized, research on AATs from strawberry (Fragaria x ananassa), banana, and rose has demonstrated their capacity to produce a range of acetate (B1210297) and other short-chain fatty acid esters. nih.gov The synthesis of related esters, such as isobutyl propionate and propyl propionate, has been achieved in engineered microbial systems by expressing suitable AATs. osti.govwur.nl The enzymatic reaction is a condensation process that releases Coenzyme A. nih.gov

Microbial Biosynthesis of Propionate and Related Esters

Microbial fermentation is a primary source of propionate in anaerobic environments like the digestive systems of animals and subsurface petroleum reservoirs. researchgate.netelsevierpure.com Gut microbiota, in particular, ferment dietary fibers and other substrates like lactate and amino acids to produce short-chain fatty acids (SCFAs), including propionate. elsevierpure.commdpi.com

Building on this natural capability, metabolic engineering and synthetic biology have enabled the microbial production of a diverse library of esters. researchgate.netuwaterloo.ca Engineered strains of Escherichia coli and other microbes can be designed to produce specific esters by introducing heterologous pathways. nih.govosti.gov This process typically involves two key modules: a pathway for producing the alcohol moiety and a pathway for producing the acyl-CoA, which are then condensed by an AAT. nih.gov For instance, by co-fermenting glucose and specific carboxylic acids, engineered microbes have been used to synthesize esters like isobutyl propionate, isobutyl butyrate, and ethyl lactate. nih.govosti.gov The selection of a robust and efficient AAT with the desired substrate specificity is critical for maximizing the yield of the target ester. researchgate.net

Plant Biosynthetic Pathways of Volatile Ester Formation

In plants, volatile esters are crucial components of the scent of flowers and the aroma of fruits, playing roles in attracting pollinators and seed dispersers. oup.comnih.gov The biosynthesis of these esters, including potentially this compound, is part of the plant's secondary metabolism. encyclopedia.pub

The precursors for volatile esters are derived from several major metabolic pathways, including those for fatty acids, amino acids, and phenylpropanoids. encyclopedia.puboup.com The alcohol portion of this compound, cis-3-octenol, is a C8 compound typically derived from the lipoxygenase (LOX) pathway, which breaks down polyunsaturated fatty acids like linoleic and linolenic acid. encyclopedia.pubfrontiersin.org This pathway is activated during fruit ripening or in response to tissue damage. encyclopedia.pubfrontiersin.org The fatty acids are first converted to hydroperoxides by lipoxygenase (LOX), then cleaved into smaller aldehydes by hydroperoxide lyase (HPL). frontiersin.org These aldehydes are subsequently reduced to alcohols, such as cis-3-octenol, by alcohol dehydrogenase (ADH). frontiersin.org

The propionyl-CoA precursor can be derived from the catabolism of certain amino acids or fatty acids. encyclopedia.pub The final synthesis of the volatile ester is catalyzed by alcohol acyltransferases (AATs), which condense the alcohol (e.g., cis-3-octenol) with the acyl-CoA (e.g., propionyl-CoA). nih.govfrontiersin.org The expression of genes encoding AATs is often spatially and temporally regulated, contributing to the specific aroma profile of a particular plant tissue at a specific developmental stage. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations of Ester Compounds

Lipase-Catalyzed Esterification and Transesterification Strategies

Lipases (EC 3.1.1.3) are a prominent class of enzymes in biocatalysis, widely employed for the synthesis of esters due to their versatility and efficiency in non-aqueous environments. researchgate.net They can catalyze esterification, the reaction between an alcohol and a carboxylic acid, and transesterification, where an existing ester reacts with an alcohol to form a new ester. mdpi.com These reactions are thermodynamically controlled processes. researchgate.net

In the context of cis-3-Octenyl propionate (B1217596) synthesis, a lipase (B570770) would catalyze the reaction between cis-3-octenol and propionic acid (or a propionate ester in the case of transesterification). The active site of the lipase, which contains a serine hydroxyl group, first interacts with the carboxylic acid or ester to create an acyl-enzyme intermediate. nih.gov This complex then reacts with the alcohol, in this case, cis-3-octenol, to produce the final ester and release the enzyme. nih.gov

The use of lipases offers several advantages over chemical catalysts, including milder reaction conditions which can lead to energy savings of about 60% compared to processes using sulfuric acid. mdpi.com Furthermore, enzymatic reactions often result in fewer by-products, simplifying purification and enhancing product quality. mdpi.com Lipases can be sourced from various organisms, including animals, plants, and microorganisms, with microbial lipases being particularly important for industrial applications. nih.gov

Several studies have highlighted the successful use of lipases for producing various flavor esters. For instance, lipases have been used to synthesize isoamyl acetate (B1210297), geranyl acetate, and octyl acetate, demonstrating their broad substrate specificity. nih.gov The lipase from Candida antarctica B, often immobilized and available commercially as Novozym® 435, is particularly effective and has shown high yields in the synthesis of various short-chain esters like butyl propionate. mdpi.com

Table 1: Comparison of Lipase-Catalyzed Ester Synthesis

| Ester | Lipase Source | Synthesis Method | Key Findings | Reference |

| Octyl formate | Immobilized Lipase | Esterification | Optimization of reaction factors like reactant concentration and temperature is crucial. | nih.gov |

| Ethyl propionate | Candida cylindracea | Esterification | Rate of 0.017 mol/h per gram of immobilized protein was achieved. | nih.gov |

| Isoamyl acetate | Lipase on activated carbon | Esterification | Conversions around 93% were reached. | researchgate.net |

| Various Flavor Esters | Candida antarctica Lipase B (CALB) | Esterification | High conversion rates (over 95%) achieved in solvent-free systems. | acs.org |

Application of Alcohol Acetyltransferase (AAT) and Alcohol Dehydrogenase (ADH) in Ester Biocatalysis

Beyond lipases, other enzymes play a role in the biosynthesis of esters. Alcohol acetyltransferases (AATs) are a key group of enzymes responsible for the formation of acetate esters in organisms like yeast. frontiersin.orgnih.gov They catalyze the condensation of an acyl-coenzyme A (acyl-CoA) with an alcohol. frontiersin.orgnih.gov For the synthesis of cis-3-Octenyl propionate, a similar enzyme, an alcohol acyltransferase, could potentially utilize propionyl-CoA and cis-3-octenol as substrates.

Research into AATs has shown that they can produce a wide variety of esters, including ethyl acetate, isoamyl acetate, and phenylethyl acetate. frontiersin.org The overexpression of AAT genes, such as ATF1 and ATF2 in Saccharomyces cerevisiae, has been shown to increase the production of acetate esters. frontiersin.orguniprot.org A recently discovered family of AATs, the Eat (Ethanol acetyltransferase) family, also contributes significantly to ester synthesis in yeast. frontiersin.org Overexpression of members of the EAT family has been shown to increase the production of both acetate and propanoate esters. frontiersin.org

Alcohol dehydrogenases (ADHs) are another class of enzymes relevant to ester synthesis, primarily through their role in producing the alcohol precursors. google.comfrontiersin.org ADHs catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. frontiersin.org In the context of this compound, an ADH could be used to produce cis-3-octenol from its corresponding aldehyde, cis-3-octenal. This is particularly relevant as some biosynthetic pathways for "green notes" first produce aldehydes, which are then reduced to alcohols. google.comfrontiersin.org The use of ADH can be part of a multi-enzyme cascade system for the efficient production of specific alcohols. d-nb.infonih.gov

Table 2: Enzymes in Ester and Precursor Synthesis

| Enzyme | Function | Example Application | Key Aspect | Reference |

| Alcohol Acetyltransferase (AAT) | Ester formation from acyl-CoA and alcohol | Synthesis of acetate and propanoate esters in yeast | Substrate specificity can be a target for protein engineering. | frontiersin.orgnih.gov |

| Alcohol Dehydrogenase (ADH) | Reduction of aldehydes/ketones to alcohols | Production of cis-3-hexenol from cis-3-hexenal | Can be used in tandem with other enzymes for efficient precursor synthesis. | google.comfrontiersin.org |

Investigations into Regioselective and Stereoselective Enzymatic Synthesis

A significant advantage of using enzymes in synthesis is their high degree of selectivity, both in terms of which part of a molecule they react with (regioselectivity) and the specific three-dimensional arrangement of the product (stereoselectivity). mdpi.comkoreascience.kr This is particularly important when dealing with complex molecules with multiple functional groups or chiral centers.

Regioselective enzymatic acylation allows for the specific esterification of one hydroxyl group among several in a polyhydroxylated compound. koreascience.krresearchgate.net For a molecule like cis-3-octenol, which has only one hydroxyl group, regioselectivity is less of a concern for the acylation step itself. However, in the broader context of synthesizing complex esters from polyol precursors, this property is invaluable. mdpi.com Lipases have demonstrated high regioselectivity in the acylation of various compounds, including steroids and sugars. mdpi.comresearchgate.net For instance, the lipase from Rhizomucor miehei has been used for the highly regioselective hydrolysis of per-O-acetylated lactal, yielding a product with a single free hydroxyl group. researchgate.net

Stereoselectivity is crucial when the alcohol or carboxylic acid substrate is chiral, meaning it exists in left- and right-handed forms (enantiomers). Enzymes can often distinguish between these enantiomers, leading to the production of an optically pure ester. mdpi.comresearchgate.net This is highly desirable in the fragrance and pharmaceutical industries, where different enantiomers can have distinct properties. The synthesis of all four possible stereoisomers of phenylpropanolamine has been achieved through a multi-enzymatic cascade, showcasing the power of biocatalysis in controlling stereochemistry. d-nb.infonih.gov While cis-3-octenol itself is not chiral, the principles of stereoselective synthesis are broadly applicable in the enzymatic production of other chiral esters.

Table 3: Examples of Regio- and Stereoselective Enzymatic Reactions

| Reaction Type | Enzyme(s) | Substrate(s) | Product(s) | Selectivity | Reference |

| Regioselective Acylation | Amano lipase AK | Andrographolide and acyl donors | Andrographolide-14-propionate, Andrographolide-14-caproate | High regioselectivity for the C-14 hydroxyl group. | nih.gov |

| Stereoselective Synthesis | Styrene monooxygenase, Epoxide hydrolases, ADH, ω-transaminase | β-Methylstyrene | All four stereoisomers of phenylpropanolamine | High enantio- and diastereoselectivity. | d-nb.infonih.gov |

| Regioselective Epoxidation | Fungal Peroxygenase | n-3 and n-6 Fatty Acids | Mono-epoxides | High regioselectivity for specific double bonds. | nih.gov |

| Enantioselective Transesterification | Pseudomonas cepacia lipase | 2-phenyl-1-propanol and vinyl 3-arylpropanoates | (R)-2-phenyl-1-propanol and the corresponding ester | High enantioselectivity (E > 100). | researchgate.net |

Principles and Applications of Enzyme Immobilization in Ester Production

While enzymes are powerful catalysts, their use in industrial processes can be limited by factors such as cost, stability, and the difficulty of separating them from the reaction mixture. researchgate.netcsic.es Enzyme immobilization addresses these challenges by confining the enzyme to a solid support material. mdpi.comcsic.es This technique not only facilitates the easy separation and reuse of the enzyme but can also enhance its stability and activity. mdpi.comacs.orgcsic.es

The principles of immobilization involve attaching the enzyme to an insoluble carrier through various methods, including physical adsorption, covalent bonding, entrapment, or cross-linking. mdpi.comresearchgate.net For lipases, a common and effective method is interfacial activation on hydrophobic supports. csic.es This technique exploits the natural tendency of lipases to become activated at an oil-water interface, resulting in a highly active and stable immobilized enzyme. csic.es Novozym® 435, a widely used commercial biocatalyst, is an example of Candida antarctica lipase B immobilized on a macroporous acrylic resin. csic.es

Immobilized lipases have been successfully applied in the synthesis of a wide range of esters, often leading to higher yields compared to their free counterparts. mdpi.com The support material can be varied, with materials like activated carbon, silica (B1680970) nanospheres, and nylon being used. researchgate.netnih.govacs.org For example, lipase immobilized on activated carbon has been used to produce isoamyl acetate with high conversion and good operational stability over multiple cycles. researchgate.net Similarly, a novel system using hydrophobic dendritic mesoporous silica nanospheres for lipase immobilization has shown exceptional efficiency in flavor ester production, with the catalyst retaining high activity after 20 reuse cycles. acs.org

Despite the advantages, challenges remain, such as the potential for mass transfer limitations and the cost of the immobilization process itself. mdpi.com However, the ongoing development of new immobilization strategies and support materials continues to expand the industrial applicability of biocatalysis for ester production. bcrec.id

Chemical Synthesis Methodologies for Cis 3 Octenyl Propionate

Conventional Organic Synthesis Approaches for cis-3-Octenyl Propionate (B1217596)

Conventional methods for synthesizing cis-3-Octenyl propionate primarily involve the direct esterification of cis-3-octenol with propionic acid or its more reactive derivatives. These methods are well-established in organic chemistry for the formation of ester linkages.

One of the most common approaches is the Fischer-Speier esterification . This method involves reacting the alcohol (cis-3-octenol) with a carboxylic acid (propionic acid) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is reversible and driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation. ceon.rs The rate of this acid-catalyzed reaction is influenced by factors like temperature and the molar ratio of the reactants. ceon.rs Increasing the temperature generally accelerates the reaction rate and can improve the final yield. ceon.rs

Another conventional route involves the use of more reactive derivatives of propionic acid, such as acyl chlorides (propanoyl chloride) or acid anhydrides (propionic anhydride). These reagents react more readily with cis-3-octenol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or propionic acid, respectively). While these methods are typically faster and not reversible, they require the prior preparation of the reactive acyl derivative and the use of a stoichiometric amount of base, which can add to the cost and complexity of the process.

Transesterification represents another viable conventional pathway. In this process, an existing ester, such as methyl propionate or ethyl propionate, reacts with cis-3-octenol in the presence of an acid or base catalyst. An equilibrium is established, and the reaction is driven forward by removing the more volatile alcohol byproduct (methanol or ethanol). This method is particularly common in industrial settings for the production of various esters.

The table below summarizes these conventional synthesis approaches.

Table 1: Conventional Synthesis Methods for this compound

| Synthesis Method | Alcohol Reactant | Acid Reactant / Acyl Source | Catalyst | Key Characteristics |

|---|---|---|---|---|

| Fischer Esterification | cis-3-Octenol | Propionic Acid | Strong Acid (e.g., H₂SO₄) | Reversible reaction; requires water removal to achieve high yield. ceon.rs |

| Acylation | cis-3-Octenol | Propanoyl Chloride | Base (e.g., Pyridine) | Fast and generally irreversible reaction; generates stoichiometric waste. |

| Acylation | cis-3-Octenol | Propionic Anhydride | Base or Acid Catalyst | More reactive than the carboxylic acid; avoids generation of HCl. |

| Transesterification | cis-3-Octenol | Alkyl Propionate (e.g., Methyl Propionate) | Acid or Base | Equilibrium-driven process; requires removal of the alcohol byproduct. |

Advanced Stereoselective Synthetic Strategies for cis-Isomer Control

The characteristic fragrance and flavor profile of this compound is intrinsically linked to the cis (or Z) geometry of the carbon-carbon double bond. Therefore, controlling this stereochemistry is paramount. The esterification step itself does not typically affect the double bond geometry. Consequently, advanced strategies focus on the stereoselective synthesis of the precursor, cis-3-octenol . thegoodscentscompany.com

A primary and highly effective strategy for obtaining the cis-alkene is the partial reduction of an alkyne using a "poisoned" catalyst. masterorganicchemistry.comlibretexts.org This classic organometallic reaction starts with oct-3-yne. The triple bond of the alkyne is reduced to a double bond using hydrogen gas (H₂) in the presence of Lindlar's catalyst . masterorganicchemistry.comlibretexts.orgpearson.com Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison, such as lead acetate (B1210297) and quinoline. libretexts.org The poison deactivates the catalyst just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. libretexts.org The hydrogen atoms add to the same face of the alkyne as it is adsorbed onto the catalyst surface (syn-addition), resulting in the exclusive formation of the cis-alkene, cis-3-octenol. pearson.com

Stereoselective Synthesis of cis-3-Octenol via Alkyne Reduction

Another advanced method involves the use of organoborane chemistry. Specifically, the reaction of cis-alkenyldichloroboranes with ethyl diazoacetate can produce β,γ-unsaturated esters with retention of the double bond's stereochemistry. dtic.mil This approach allows for the synthesis of cis-β,γ-unsaturated esters directly, preserving the integrity of the cis-alkenyl group throughout the reaction sequence. dtic.mil

These strategies ensure that the crucial cis-3-octenol precursor is synthesized with high isomeric purity, which is then carried through to the final ester product in a subsequent esterification step.

Table 2: Stereoselective Strategies for cis-Isomer Control

| Strategy | Starting Material | Key Reagent/Catalyst | Intermediate/Product | Stereochemical Principle |

|---|---|---|---|---|

| Partial Alkyne Hydrogenation | oct-3-yne | H₂ / Lindlar's Catalyst | cis-3-Octenol | Syn-addition of hydrogen across the triple bond on a poisoned catalyst surface. masterorganicchemistry.comlibretexts.orgpearson.com |

| Organoborane Chemistry | cis-Alkenyldichloroborane | Ethyl Diazoacetate | cis-β,γ-Unsaturated Ester | The reaction proceeds with complete retention of the isomeric purity of the alkenyl group. dtic.mil |

Development of Novel Catalytic Systems in Ester Synthesis

In recent years, the development of novel catalytic systems has been driven by the need for more efficient, selective, and environmentally benign synthesis methods. These systems offer alternatives to traditional strong acid catalysts, addressing issues such as corrosion, difficult separation, and waste generation.

Enzymatic Catalysis (Biocatalysis)

One of the most significant advancements is the use of enzymes, particularly lipases , as catalysts for esterification. researchgate.net Lipases, such as Candida antarctica Lipase (B570770) B (often immobilized on a resin and sold as Novozym 435), are highly effective biocatalysts for synthesizing esters. ntnu.no Lipase-catalyzed reactions offer several advantages:

High Selectivity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, reducing the formation of byproducts. researchgate.net

Mild Reaction Conditions: These reactions are typically carried out under mild conditions (moderate temperatures and neutral pH), which prevents the degradation of sensitive functional groups and preserves the stereochemistry of the substrate. researchgate.net

Environmental Benefits: Enzymes are biodegradable and operate in aqueous or solvent-free systems, aligning with the principles of green chemistry. researchgate.net

In the context of this compound synthesis, a lipase would catalyze the direct esterification of cis-3-octenol and propionic acid. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. researchgate.net The use of immobilized enzymes further simplifies the process by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse. researchgate.net

Heterogeneous Solid Acid Catalysis

Another important development is the use of heterogeneous solid acid catalysts , such as ion-exchange resins (e.g., Amberlyst 15). researchgate.netsci-hub.st These materials possess acidic sites on a solid support, allowing them to function similarly to homogeneous acid catalysts like sulfuric acid but with significant practical advantages. sci-hub.st

Ease of Separation: As solids, these catalysts can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous workups to neutralize and remove the catalyst.

Reusability: The catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and cost.

Reduced Corrosion: Solid acids are generally less corrosive to industrial equipment than mineral acids.

Kinetic studies on the esterification of propionic acid with various alcohols have shown that ion-exchange resins like Amberlyst are effective catalysts. researchgate.net The reaction mechanism can be described by models where the propionic acid adsorbs onto the acidic sites of the resin before reacting with the alcohol from the bulk liquid phase. sci-hub.st

Table 3: Comparison of Catalytic Systems in Ester Synthesis

| Catalyst Type | Example(s) | Operating Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | High Temperature | Inexpensive, effective. ceon.rs | Corrosive, difficult to separate, generates acidic waste. sci-hub.st |

| Heterogeneous Solid Acid | Amberlyst 15 Resin | Moderate to High Temperature | Easily separated, reusable, less corrosive. researchgate.netsci-hub.st | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |

| Enzymatic (Biocatalyst) | Immobilized Lipases (e.g., Novozym 435) | Mild Temperature, Neutral pH | High selectivity, environmentally friendly, minimal byproducts. ntnu.noresearchgate.net | Higher initial cost, potential for enzyme deactivation. researchgate.net |

Chemoreception and Olfactory Mechanisms of Volatile Esters

Molecular Recognition and Ligand Binding by Olfactory Receptors

The initial step in odor perception involves the binding of odorant molecules to olfactory receptors (ORs), which are part of the large G protein-coupled receptor (GPCR) family. google.comnih.gov These receptors are located on the surface of olfactory receptor neurons (ORNs) in the nasal cavity. google.comresearchgate.net The human genome contains approximately 400 functional OR genes, each encoding a unique receptor protein capable of binding to a specific set of odorants. researchgate.net This combinatorial activation of ORs allows for the detection of a vast array of chemical structures. mdpi.com

Volatile esters, such as cis-3-Octenyl propionate (B1217596), are generally small, neutral molecules with a molecular weight typically below 300-400 g/mol . researchgate.net Their journey to the ORs involves traversing the aqueous environment of the nasal mucus, a process facilitated by odorant-binding proteins (OBPs). researchgate.net Once at the receptor, the odorant binds to a specific site, often located within the transmembrane domains of the OR. semanticscholar.org

The specificity of this binding is determined by the three-dimensional shape and chemical properties of both the odorant molecule and the binding pocket of the receptor. researchgate.net For instance, studies on the human olfactory receptor OR51E2, which binds to the fatty acid propionate, have shown that the odorant is situated within an occluded pocket. researchgate.net Mutations in this binding pocket can alter the receptor's selectivity for fatty acids of different chain lengths, highlighting the importance of tight packing interactions. researchgate.net

The third extracellular loop (ECL3) of ORs has also been identified as a key component in ligand recognition and receptor activation. nih.govmdpi.com Molecular dynamics simulations have indicated that the binding of an odorant can induce conformational changes in ECL3, which in turn activates the receptor. researchgate.net

Neurobiological Responses and Signal Transduction in Olfaction

Upon the binding of an odorant like cis-3-Octenyl propionate to an olfactory receptor, a cascade of intracellular events is initiated, converting the chemical signal into an electrical one. genome.jpgenscript.com This process, known as signal transduction, begins with the activation of a specific G protein coupled to the OR, often the olfactory-specific G-protein (Gα-olf). google.comgenscript.com

The activated G-protein then stimulates an enzyme called adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP), a second messenger. genome.jpgenscript.com The increase in intracellular cAMP levels leads to the opening of cyclic nucleotide-gated (CNG) ion channels. genome.jp This allows an influx of positively charged ions, primarily sodium (Na+) and calcium (Ca2+), into the olfactory receptor neuron, causing it to depolarize. genome.jp

The influx of calcium can further amplify the signal by activating calcium-activated chloride (Cl-) channels, leading to an efflux of chloride ions and additional depolarization. genome.jp This depolarization, if it reaches a certain threshold, generates an action potential—an electrical impulse that travels along the axon of the ORN to the olfactory bulb in the brain. google.comresearchgate.net

In the olfactory bulb, the axons of ORNs that express the same type of olfactory receptor converge onto specific structures called glomeruli. researchgate.netbiorxiv.org This creates a spatial map of odor information, where different odors activate distinct patterns of glomeruli. pnas.org For example, studies using functional MRI in mice have shown that homologous series of aldehydes and esters elicit reproducible and conserved activity patterns in the glomerular layer. pnas.org The processing of this information within the olfactory bulb and higher brain centers ultimately leads to the perception of a specific odor. semanticscholar.orgfrontiersin.orgnih.gov

It's noteworthy that olfactory receptors are also found in tissues outside the nasal cavity, where they can be activated by molecules like propionate and participate in regulating physiological processes such as renin secretion and blood pressure. oatext.comnih.gov

Electroantennography (EAG) and Behavioral Bioassays in Olfactory Research

To investigate the olfactory responses of organisms, particularly insects, to volatile compounds like this compound, researchers employ techniques such as electroantennography (EAG) and behavioral bioassays.

Electroantennography (EAG) is a technique that measures the total electrical response of an insect's antenna to an odorant. The antenna, which is covered in sensory neurons housed in structures called sensilla, acts as the primary olfactory organ for many insects. nih.gov During an EAG recording, an electrode is placed on the antenna, and a puff of air containing the odorant of interest is passed over it. The resulting change in electrical potential, which represents the summed response of all responding olfactory receptor neurons, is recorded.

EAG studies have been instrumental in identifying which volatile compounds are detected by an insect's olfactory system. For instance, research on various insect species has used EAG to screen for responses to a wide range of plant volatiles, including esters. unipa.itresearchgate.net These studies can reveal dose-dependent responses, where the magnitude of the EAG signal increases with the concentration of the odorant. unipa.itnih.gov EAG can also help to identify key attractive compounds for both pest and beneficial insects. thegoodscentscompany.com

Behavioral Bioassays complement EAG by providing information on how an insect's behavior is affected by an odorant. While EAG confirms that an insect can detect a compound, it does not indicate whether the compound is an attractant, a repellent, or has no behavioral effect. Behavioral bioassays are designed to answer these questions.

A common type of behavioral bioassay is the olfactometer, which presents the insect with a choice between different air streams, one containing the test odorant and another containing a control (clean air). Researchers then observe which air stream the insect moves towards. Y-tube olfactometers are a frequently used design for this purpose. unipa.it

Field trapping experiments are another form of behavioral bioassay, where traps are baited with a synthetic version of the odorant to see if it can attract and capture target insects in their natural environment. unipa.itresearchgate.net These studies are crucial for developing attractants for pest management or for monitoring insect populations. The composition and ratio of compounds in a blend can be critical for eliciting a behavioral response. researchgate.net

Through the combined use of EAG and behavioral bioassays, researchers can identify behaviorally active compounds and begin to understand the chemical ecology of insect-plant and insect-insect interactions, where volatile esters often play a key role as signals. researchgate.net

Structure-Odor Relationships of this compound and Related Volatiles

The study of structure-odor relationships (SOR) aims to understand how the chemical structure of a molecule determines its perceived odor. semanticscholar.org This is a complex field, as subtle changes in a molecule's structure can lead to significant changes in its scent. mdpi.com For volatile esters like this compound, several structural features influence their olfactory properties.

For a homologous series of esters, the length of the carbon chain of both the alcohol and the carboxylic acid components significantly affects the odor. ontosight.ai Research on esters with varying chain lengths has shown that this parameter influences which olfactory receptors are activated. nih.govoup.com For instance, many C8 esters, regardless of the specific acid and alcohol combination, share certain odor characteristics. ontosight.aiontosight.aiatamanchemicals.com

The presence and position of double bonds within the carbon chain also have a profound impact on the odor profile. nih.govresearchgate.net A double bond introduces rigidity and a specific geometry (cis or trans) to the molecule, which can alter how it fits into the binding pocket of an olfactory receptor. nih.gov The odor of an unsaturated ester like this compound is distinct from its saturated counterpart, octyl propionate. Studies on other unsaturated esters and related compounds have shown that moving a double bond along the carbon chain can change the primary odor quality, for example, from geranium-like to mushroom-like. nih.gov

Modern approaches to understanding SOR involve computational methods like Quantitative Structure-Activity Relationship (QSAR) models and machine learning. mdpi.commdpi.comarxiv.org These tools analyze large datasets of molecules and their associated odors to identify structural features that are predictive of specific scent characteristics. mdpi.commdpi.com Such models can consider various physicochemical descriptors, including molecular weight, shape, charge distribution, and hydrophobicity, to build a more comprehensive picture of what makes a molecule smell the way it does. mdpi.com

Table of Odor Characteristics for Related Volatiles

| Compound | Reported Odor Characteristics |

|---|---|

| This compound | Pear, tropical fruit, waxy undertones. thegoodscentscompany.com |

| Hexyl acetate (B1210297) | Fruity, pear-like. nih.gov |

| Pentyl propionate | Fruity, sweet. nih.gov |

| Butyl butyrate | Fruity, pineapple-like. nih.gov |

| 1-Octen-3-ol | Sweet, earthy, herbaceous, mushroom-like. mdpi.com |

| 3-Octanone | Mushroom-like, fruity, lavender. mdpi.com |

| Methyl salicylate | Wintergreen, sweet, minty. nih.gov |

This table illustrates how variations in the ester group, carbon chain length, and the presence of other functional groups lead to a diverse range of perceived odors.

Structure Activity Relationships Sar and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ester Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with a specific activity. perfumerflavorist.comperfumerflavorist.com For ester compounds, including fragrance molecules like cis-3-Octenyl propionate (B1217596), QSAR studies are instrumental in predicting sensory properties, such as odor character and intensity, as well as toxicological endpoints. perfumerflavorist.comresearchgate.net

The development of robust QSAR models relies on the availability of reproducible data for a sufficiently large and structurally diverse set of compounds. perfumerflavorist.com Various statistical methods are employed in QSAR, including:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a model by analyzing the steric and electrostatic fields around a set of aligned molecules. perfumerflavorist.comperfumerflavorist.com It has been successfully applied to understand the fruity odor of aliphatic esters. perfumerflavorist.com

Hansch Analysis: A classical QSAR approach that relates biological activity to physicochemical parameters like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Principal Component Analysis (PCA): A statistical method used to reduce the dimensionality of a dataset while retaining most of the original variance, helping to identify patterns and relationships between descriptors and activity. perfumerflavorist.com

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of predictor variables is high, as is often the case in QSAR studies. conicet.gov.ar

k-Nearest Neighbors (k-NN): A non-parametric method that classifies a compound based on the properties of its 'k' nearest neighbors in the descriptor space. researchgate.net

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks in QSAR modeling. researchgate.net

These models are rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure their predictive power. researchgate.netnih.gov For fragrance esters, QSAR models have been developed to predict properties like retention indices in gas chromatography, which is relevant to their analysis and characterization. conicet.gov.ar

Utilization of Topological Fingerprints (e.g., ECFPs) and Molecular Descriptors in SAR Studies

The characterization of molecular structure in SAR studies is achieved through the calculation of molecular descriptors and the generation of molecular fingerprints. These numerical representations encode different aspects of a molecule's structure and are the foundation of QSAR models.

Topological Fingerprints:

Extended-Connectivity Fingerprints (ECFPs): A class of topological fingerprints that represent molecular structures by systematically encoding circular atom neighborhoods. batistalab.comchemaxon.comresearchgate.net ECFPs are particularly well-suited for structure-activity modeling because they can capture a vast number of molecular features, including stereochemical information, and can be calculated rapidly. batistalab.comresearchgate.net They are not predefined and represent the presence of specific substructures, which aids in the interpretation of model results. batistalab.comresearchgate.net ECFPs are widely used in drug discovery and have been applied in the development of safer fragrance molecules. batistalab.commdpi.com

The generation of ECFPs involves several parameters, including the maximum diameter of the circular neighborhoods considered and the length of the resulting bit string. chemaxon.com They can be represented as a list of integer identifiers or as a fixed-length bit string. chemaxon.com

Molecular Descriptors:

A wide array of molecular descriptors can be calculated to quantify various aspects of a molecule's structure. These can be broadly categorized as:

0D Descriptors: Simple counts of atoms and bonds.

1D Descriptors: Physicochemical properties like molecular weight and logP.

2D Descriptors: Based on the 2D representation of the molecule, including topological indices that describe molecular branching, shape, and connectivity. mdpi.com Examples include the electro-topological state index and the second-order shape index, Kappa 2, which have been found relevant for odor prediction in aliphatic esters. mdpi.com

3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular volume and surface area.

These descriptors are calculated using specialized software and serve as the input variables for building QSAR models. researchgate.net The selection of relevant descriptors is a critical step in developing a predictive and interpretable model.

Molecular Docking and Dynamics Simulations for Elucidating Interaction Mechanisms

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the interactions between small molecules, such as cis-3-Octenyl propionate, and biological macromolecules like olfactory receptors.

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. google.comnih.gov In the context of fragrance, docking can be used to study the binding of odorant molecules to olfactory receptors, helping to elucidate the initial step in odor perception. The process involves generating various conformations of the ligand (the small molecule) within the binding site of the receptor and scoring these poses based on their predicted binding affinity. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. nih.goved.ac.uk By simulating the movements of atoms over time, MD can reveal the stability of ligand-receptor complexes predicted by docking, as well as conformational changes in both the ligand and the receptor upon binding. nih.govacs.org Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the simulated system. nih.gov

Hydrogen Bond Analysis: Identifies the formation and persistence of hydrogen bonds, which are crucial for the stability of many protein-ligand complexes. nih.gov

Radius of Gyration (Rg): Describes the compactness of a protein's structure. nih.gov

These simulations are computationally intensive but offer invaluable information on the mechanisms of interaction at a molecular level, which is often difficult to obtain through experimental methods alone. ed.ac.ukacs.org

Read-Across Approaches and Chemical Category Grouping Based on Structural Analogs

Read-across is a data-gap filling technique used in chemical safety assessment. acs.orgresearchgate.net It involves using data from one or more well-characterized "source" chemicals to predict the properties of a structurally similar "target" chemical, such as this compound, for which data is lacking. researchgate.netindustrialchemicals.gov.au This approach is based on the principle that structurally similar compounds are likely to have similar physicochemical, toxicological, and ecotoxicological properties. industrialchemicals.gov.auljmu.ac.uk

Chemical Category Grouping:

The foundation of a successful read-across is the formation of a chemical category, which is a group of substances with similar structures and, consequently, similar properties or activities. acs.orgindustrialchemicals.gov.au For esters like this compound, grouping can be based on several criteria:

Common Functional Groups: The ester functional group is a primary basis for categorization. industrialchemicals.gov.au

Structural Similarity of the Hydrocarbon Skeleton: This includes features like chain length, branching, and the presence of unsaturation. acs.org

Metabolic Pathways: Esters are often grouped based on their hydrolysis to a common alcohol and carboxylic acid. acs.orgljmu.ac.ukoecd.org The toxicity profile is then often driven by the common metabolite. ljmu.ac.uk

The Read-Across Process:

The read-across approach involves a systematic evaluation of structural similarity, physicochemical properties, and predicted metabolic pathways between the source and target chemicals. acs.orgresearchgate.net The confidence in a read-across prediction is increased when there is a consistent trend in properties across the chemical category. ljmu.ac.uk This methodology is a key component of next-generation risk assessment and is supported by regulatory bodies as a means to reduce animal testing. researchgate.net

For fragrance ingredients, the Research Institute for Fragrance Materials (RIFM) has developed a tiered system for chemical classification to facilitate the identification of suitable read-across analogs. acs.orgresearchgate.net

Environmental Fate and Degradation Pathways of Cis 3 Octenyl Propionate

Biodegradation Processes in Environmental Compartments

Biodegradation is a key process in the environmental degradation of cis-3-octenyl propionate (B1217596). This process is largely initiated by the cleavage of the ester bond, a reaction that can be facilitated by a wide range of microorganisms present in various environmental compartments.

The subsequent degradation of these hydrolysis products is well-documented:

Propionic Acid: This compound is a naturally occurring substance and is readily metabolized by a wide variety of microbes under both aerobic and anaerobic conditions. The U.S. Environmental Protection Agency (EPA) has waived all environmental fate data requirements for propionic acid due to its rapid metabolism in the environment to carbon dioxide and water. epa.gov It serves as a carbon source for many microorganisms. epa.gov In the atmosphere, vapor-phase propionic acid is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 13 days. regulations.gov

cis-3-Octen-1-ol (B1661926): This unsaturated alcohol is also expected to be biodegradable. In the atmosphere, it is rapidly degraded by OH radicals, with a removal time of less than 2 hours during the day. acs.org

While specific half-life (DT50) values for cis-3-octenyl propionate in soil and water are not available, the rapid degradation of its expected metabolites suggests a low potential for persistence in the environment.

The primary degradation products of this compound are formed through the hydrolysis of its ester linkage.

Primary Degradation Products: The primary degradation products are cis-3-octen-1-ol and propionic acid. nih.gov This hydrolysis is a common metabolic pathway for esters in biological systems. nih.gov

Mineralization: Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide, water, and mineral salts. Following the initial hydrolysis, both cis-3-octen-1-ol and propionic acid are expected to undergo further degradation. Propionic acid, being a simple carboxylic acid, is readily metabolized within the citric acid cycle to carbon dioxide and water. epa.gov While specific mineralization studies for this compound are not available, the complete metabolism of propionic acid indicates a high potential for the mineralization of this portion of the parent molecule. The octenol portion would likely be further oxidized through various metabolic pathways.

Abiotic Transformation Mechanisms

In addition to biodegradation, abiotic processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment.

Esters like this compound are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process can be influenced by pH and temperature. While specific kinetic data for the hydrolysis of this compound are not available, it is expected to hydrolyze to cis-3-octen-1-ol and propionic acid. nih.gov The rate of hydrolysis is generally dependent on the pH of the surrounding medium, with the reaction being catalyzed by both acids and bases.

| Reactant | Products | Influencing Factors |

|---|---|---|

| This compound + Water | cis-3-Octen-1-ol + Propionic Acid | pH, Temperature |

Environmental Distribution and Mobility Modeling

Detailed environmental distribution and mobility modeling studies for this compound are not publicly available. However, some general predictions can be made based on its physicochemical properties. With an estimated water solubility of 16.97 mg/L at 25 °C, the compound has limited solubility in water. fishersci.com Its volatility suggests that it will likely be mobile in the environment. fishersci.com

The environmental distribution will be significantly influenced by its rapid hydrolysis. Once hydrolyzed, the resulting products, cis-3-octen-1-ol and propionic acid, will exhibit their own distinct mobility profiles. Propionic acid is highly soluble in water, while cis-3-octen-1-ol has lower water solubility.

| Compound | Predicted Mobility in Soil | Distribution Tendency |

|---|---|---|

| This compound | Moderate to High (due to volatility) | Likely to partition to air and undergo rapid hydrolysis in water/soil. |

| cis-3-Octen-1-ol | Moderate | Will partition between water and organic matter in soil. Subject to volatilization. |

| Propionic Acid | High | Highly mobile in water and soil due to its high water solubility. |

Advanced Analytical Methodologies for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like cis-3-Octenyl propionate (B1217596). nih.gov This powerful technique separates individual components of a complex mixture, which are then identified based on their unique mass-to-charge ratio and fragmentation patterns. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently combined with GC-MS for the analysis of volatile and semi-volatile organic compounds. semanticscholar.orgfrontiersin.org In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample, where it adsorbs volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and subsequent analysis. frontiersin.org

Thermal Desorption (TD-GC-MS) for Volatile Compound Analysis

Thermal desorption (TD) is another valuable technique for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). measurlabs.com It involves trapping volatiles from a sample onto a sorbent tube, which is then heated to release the analytes into the GC-MS system. measurlabs.comgcms.cz This method is particularly useful for concentrating trace-level compounds, thereby enhancing detection sensitivity. measurlabs.com

TD-GC-MS has been applied to monitor VOCs from various sources, including consumer products and construction materials. measurlabs.comnih.gov The selection of the sorbent material and the desorption parameters, such as temperature and time, are crucial for achieving efficient recovery of the target compounds. researchgate.net The technique can be performed in either online or offline modes, with offline methods sometimes offering better recovery for less volatile compounds. researchgate.net

Application of Retention Index (RI) and Mass Spectral Libraries for Compound Identification

The identification of cis-3-Octenyl propionate is greatly facilitated by the use of retention indices (RI) in conjunction with mass spectral library searches. researchgate.netnih.gov The retention index is a measure of a compound's retention time relative to a series of n-alkane standards, providing a more reproducible identification parameter than retention time alone. researchgate.netresearchgate.net

Mass spectral libraries, such as those from NIST and Adams, contain extensive collections of mass spectra and retention indices for a vast number of compounds. researchgate.netnih.govdiabloanalytical.com By comparing the experimental mass spectrum and calculated RI of an unknown peak to the library data, a high-confidence identification can be achieved. researchgate.netnih.gov This combined approach is essential for distinguishing between isomers and other structurally similar compounds that may have very similar mass spectra. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C11H20O2 | nih.gov |

| Molecular Weight | 184.28 g/mol | thegoodscentscompany.com |

| Retention Index (DB-5) | 1095 | scribd.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Related Metabolites and Precursors

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing less volatile and more polar compounds, including potential metabolites and precursors of this compound. jsbms.jpthermofisher.com LC-MS couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov

This technique is particularly suited for studying the biotransformation of fatty acids and their esters. jsbms.jpresearchgate.net For instance, LC-MS/MS methods have been developed for the targeted analysis of fatty acid metabolites produced by gut microbiota. jsbms.jp The use of different LC column chemistries, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), allows for the separation of a wide range of metabolites. thermofisher.com Although there are no universal spectral libraries for LC-MS as there are for GC-MS, the presence of the precursor ion and fragmentation data from tandem mass spectrometry (MS/MS) are crucial for structural elucidation. thermofisher.com

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, FTIR, CD)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules. pressbooks.pub These techniques provide information about the chemical environment of each hydrogen and carbon atom, allowing for the precise determination of the compound's connectivity and stereochemistry. chemicalbook.comdocbrown.info For this compound, NMR would confirm the positions of the double bond and the ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene. spectrabase.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. rsc.org While this compound itself is not chiral, CD spectroscopy can be used to study its interactions with chiral molecules, such as proteins. nih.govnih.gov For example, induced CD signals can reveal the binding of a ligand to a protein and provide information about the binding site. nih.gov

Table 2: Spectroscopic Data for Related Compounds

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | cis-3-Octene | Signals around 5.3 ppm for vinylic protons | chemicalbook.com |

| FTIR | Ethyl Propionate | C=O stretching vibration | nih.gov |

Quantitative Determination and Method Validation through Calibration

Accurate quantification of this compound is essential for various applications. This is typically achieved by creating a calibration curve using standards of known concentrations. frontiersin.org The response of the analytical instrument (e.g., peak area in a chromatogram) is plotted against the concentration of the standards. The concentration of the analyte in an unknown sample can then be determined by interpolating its response on the calibration curve.

Method validation is a critical process to ensure that the analytical method is reliable, accurate, and reproducible. frontiersin.org Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. frontiersin.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net

Accuracy/Recovery: The closeness of the measured value to the true value, often assessed by analyzing samples with known amounts of added analyte. nih.gov

Stability: The stability of the analyte in the sample matrix and in standard solutions over time. nih.gov

Quantitative analysis of this compound has been performed using GC-MS after extraction. bedoukian.com The validation of such methods ensures the reliability of the data for quality control and research purposes. frontiersin.orgresearchgate.net

Emerging Research Avenues and Future Directions

Integration of Omics Technologies for Pathway Discovery

The integration of "omics" technologies, such as metabolomics and genomics, is set to revolutionize our understanding of the biosynthetic pathways of cis-3-Octenyl propionate (B1217596). nih.gov

Metabolomics , which studies the complete set of small-molecule chemicals (metabolites) within a biological sample, is a powerful tool for identifying and quantifying compounds like cis-3-Octenyl propionate. nih.govnih.gov In a recent study on osteoporosis, serum metabolomics analysis identified this compound as a differential metabolite, suggesting its involvement in lipid and amino acid metabolism. nih.gov Such studies provide valuable insights into the biological roles of this compound. The Human Metabolome Database (HMDB) also lists this compound, indicating its relevance in human metabolic studies. hmdb.ca

Genomics , the study of an organism's complete set of DNA, complements metabolomics by identifying the genes and enzymatic pathways responsible for producing specific metabolites. nih.gov By combining genomic data with metabolomic profiles, researchers can create a more comprehensive picture of how organisms synthesize compounds like this compound. nih.govmdpi.com This integrated approach has been successfully applied in natural products research to target new chemical entities and understand the biosynthetic potential of various organisms. nih.govmdpi.com

Future research will likely leverage these technologies to:

Elucidate the complete biosynthetic pathway of this compound in various organisms.

Identify novel enzymes and genes involved in its production.

Explore the regulatory mechanisms that control its synthesis.

Advanced Biotechnological Approaches for Sustainable Production

The demand for sustainable and environmentally friendly production methods is driving research into biotechnological alternatives for synthesizing this compound.

Current industrial production of similar compounds, like vitamin A propionate, often relies on multi-step chemical syntheses. acs.org While effective, these methods can generate hazardous byproducts and may not be environmentally sustainable. researchgate.net

Biotechnological approaches, utilizing enzymes and microorganisms, offer a promising alternative. researchgate.net "Green synthesis" methods, which employ biological systems like plant extracts or microorganisms, are gaining traction for their eco-friendly nature. nih.gov Lipases, a class of enzymes, have shown significant potential in catalyzing esterification reactions to produce various propionate esters with high efficiency. rsc.org For example, Novozym 435, a commercially available immobilized lipase (B570770), has demonstrated high yields in the synthesis of geranyl propionate. rsc.org

Future research in this area will focus on:

Developing microbial fermentation processes for the large-scale production of this compound.

Engineering enzymes with enhanced catalytic activity and stability for more efficient synthesis. researchgate.net

Optimizing reaction conditions in sustainable solvents, such as supercritical CO2, to create greener chemical processes. researchgate.net

Refined Investigations into Chemo-ecological Interactions and Bioactive Profiling

Understanding the role of this compound in ecological systems and its potential bioactive properties is a key area of ongoing research.

Chemo-ecological interactions refer to the chemical signaling and communication between organisms. Volatile compounds like this compound can play crucial roles in these interactions, acting as attractants, repellents, or signaling molecules. For instance, various volatile organic compounds (VOCs) are known to be involved in plant-insect interactions and microbial communication. nih.govkyoto-u.ac.jp The study of volatile profiles in fruits and other natural products helps to understand their ecological significance. nih.govjfda-online.com

Bioactive profiling involves screening compounds for their biological activities, such as antioxidant or antimicrobial properties. t27.irmdpi-res.com Recent studies have focused on identifying bioactive compounds in various natural extracts and assessing their potential for pharmaceutical and nutraceutical applications. researchgate.netresearchgate.net While specific bioactive data for this compound is still emerging, related compounds have shown interesting properties. For example, the analysis of fermented cocoa pod husks revealed the presence of various bioactive compounds with antioxidant and therapeutic potential. researchgate.net

Future research will likely involve:

Investigating the specific roles of this compound in plant defense mechanisms and pollinator attraction.

Screening for its potential antimicrobial, antioxidant, and anti-inflammatory activities.

Utilizing advanced analytical techniques to create detailed bioactive profiles. t27.ir

Development of Predictive Models for Environmental Behavior and Biocatalytic Efficiency

Predictive modeling is becoming an indispensable tool for assessing the environmental fate of chemical compounds and for optimizing industrial processes.

Predictive models for environmental behavior aim to forecast how a substance will move and transform in the environment. mdpi.com These models are crucial for conducting environmental risk assessments. nih.govresearchgate.net By understanding a compound's potential for persistence, bioaccumulation, and toxicity, researchers can ensure its safe use.

Predictive models for biocatalytic efficiency focus on optimizing the performance of enzymatic reactions. researchgate.net These models can help in selecting the best enzyme and reaction conditions for synthesizing a target molecule like this compound. rsc.org For example, understanding the factors that influence lipase activity and stability can lead to the design of more efficient and cost-effective biocatalytic processes. researchgate.netrsc.org

The development of these models will be instrumental in:

Conducting comprehensive environmental risk assessments for this compound. nih.gov

Designing more efficient and sustainable biocatalytic production systems.

Accelerating the discovery and development of new applications for this compound.

Q & A

Q. Q1: How can researchers design experiments to synthesize cis-3-Octenyl propionate with high stereochemical purity?

Methodological Answer:

- Synthetic Pathway Design : Use esterification of cis-3-octenol with propionic acid under acid catalysis (e.g., H₂SO₄). Optimize reaction conditions (temperature, molar ratios) to minimize isomerization of the cis double bond .

- Characterization : Confirm stereochemical purity via (olefinic proton coupling constants, for cis isomers) and gas chromatography-mass spectrometry (GC-MS) with chiral columns .

- Purity Validation : Report elemental analysis (C, H, O percentages) and compare with theoretical values. Include high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Q2: What analytical techniques are most effective for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Use HPLC or GC to monitor decomposition products (e.g., trans-isomerization or hydrolysis to cis-3-octenol and propionic acid) .

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report deviations from published stability data, if any, with statistical significance testing (e.g., Student’s t-test) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictory data on the biological activity of this compound in pheromone-mediated insect behavior studies?

Methodological Answer:

- Experimental Controls : Include negative controls (solvent-only) and positive controls (known pheromones). Use electrophysiological assays (e.g., electroantennography) to validate receptor-specific responses .

- Dose-Response Analysis : Quantify behavioral thresholds via probit analysis. Address discrepancies by replicating experiments across insect populations and seasons to account for ecological variability .

- Data Synthesis : Perform meta-analysis of prior studies to identify confounding variables (e.g., impurities in synthetic batches) .

Q. Q4: What advanced strategies can differentiate enantiomer-specific effects of this compound in olfactory signaling pathways?

Methodological Answer:

- Chiral Separation : Use preparative chiral chromatography or enzymatic resolution to isolate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

- In Silico Modeling : Perform molecular docking studies with odorant-binding proteins (e.g., using AutoDock Vina) to predict binding affinities. Cross-validate with in vitro fluorescence quenching assays .

- Behavioral Assays : Compare enantiomer activity in wind-tunnel experiments, using video tracking software (e.g., EthoVision) to quantify attraction/repulsion dynamics .

Q. Q5: How should researchers address inconsistencies in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound?

Methodological Answer:

- Multi-Method Validation : Measure vapor pressure via gas saturation or effusion methods. For solubility, use shake-flask techniques with HPLC quantification. Compare results with COSMO-RS computational predictions .

- Error Analysis : Report confidence intervals and systematic errors (e.g., calibration drift in GC). Cross-reference with databases like NIST Chemistry WebBook, noting deviations >5% .

- Peer Review : Publish raw datasets in supplementary materials to enable independent verification .

Q. Q6: What methodologies are recommended for tracing environmental degradation pathways of this compound in soil ecosystems?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled this compound for tracer studies. Use LC-MS/MS to identify degradation intermediates (e.g., hydroxylated metabolites) .

- Microcosm Experiments : Simulate soil conditions (pH, microbial activity) in controlled chambers. Quantify half-life via first-order kinetics and compare with QSAR models .

- Ecotoxicity Assessment : Pair degradation studies with bioassays (e.g., Daphnia magna mortality tests) to evaluate ecological impact .

Guidelines for Data Presentation

- Tables : Include raw data (e.g., NMR shifts, GC retention times) and statistical summaries (mean ± SD, n ≥ 3) .

- Figures : Use high-resolution chromatograms or spectra with annotated peaks. Avoid redundancy with textual descriptions .

- Ethical Reporting : Disclose conflicts of interest and cite primary literature for compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products